molecular formula C10H13NO4 B8162646 3-Amino-5-(2-methoxyethoxy)-benzoic acid

3-Amino-5-(2-methoxyethoxy)-benzoic acid

Cat. No.: B8162646
M. Wt: 211.21 g/mol
InChI Key: MEQDANYAIGPIRQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula Determination

3-Amino-5-(2-methoxyethoxy)-benzoic acid belongs to the class of substituted benzoic acids, featuring an amino group (-NH₂) at the third position and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the fifth position of the aromatic ring. Its systematic IUPAC name is 3-amino-5-(2-methoxyethoxy)benzoic acid , reflecting the substituents' positions and functional groups.

The molecular formula is derived from its structure:

  • Base structure : Benzoic acid (C₇H₆O₂)
  • Substituents :
    • Amino group (-NH₂): Adds 1 nitrogen and 2 hydrogens.
    • 2-Methoxyethoxy group (-OCH₂CH₂OCH₃): Adds 3 carbons, 7 hydrogens, and 2 oxygens.

Combining these, the molecular formula is C₁₀H₁₃NO₄ , with a molecular weight of 213.22 g/mol . This aligns with the stoichiometry observed in related compounds, such as 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid (C₁₃H₁₉NO₆) and ethyl 3-amino-4,5-bis(2-methoxyethoxy)benzoate (C₁₅H₂₃NO₆).

Structural Characterization via X-ray Crystallography and NMR Spectroscopy

X-ray Crystallography

While direct X-ray data for 3-amino-5-(2-methoxyethoxy)-benzoic acid is limited, studies on analogous compounds provide insights. For example, salbutamol oxalate exhibits crystallographic disorder in its tert-butyl group, resolved via combined X-ray and solid-state NMR. Similarly, the 2-methoxyethoxy group in this compound likely introduces rotational flexibility, necessitating high-resolution techniques to resolve positional disorder.

Key crystallographic parameters for related structures include:

Compound Space Group Lattice Parameters (Å) Temperature (K)
2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid P2₁/n a = 8.484, b = 6.247, c = 27.619 298
Salbutamol oxalate P2₁/n a = 8.401, b = 6.200, c = 27.652 150
NMR Spectroscopy

¹³C and ¹H NMR spectra for similar compounds reveal distinct shifts for key functional groups:

  • Amino group : δ ≈ 5.5–6.0 ppm (¹H), 120–130 ppm (¹³C).
  • 2-Methoxyethoxy chain :
    • Methoxy protons: δ ≈ 3.3–3.5 ppm (¹H).
    • Methylene groups: δ ≈ 3.6–4.0 ppm (¹H).
  • Carboxylic acid : δ ≈ 170–175 ppm (¹³C).

For 3-amino-5-(2-methoxyethoxy)-benzoic acid, the amino and ether groups would perturb the aromatic ring’s electron density, shifting adjacent carbons to δ ≈ 110–150 ppm.

Comparative Analysis with Related Benzoic Acid Derivatives

The structural and functional diversity of benzoic acid derivatives is illustrated below:

Compound Molecular Formula Substituents Key Properties
3-Amino-5-(2-methoxyethoxy)-benzoic acid C₁₀H₁₃NO₄ -NH₂ (C3), -OCH₂CH₂OCH₃ (C5) Enhanced solubility, antimicrobial potential
2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid C₁₃H₁₉NO₆ -NH₂ (C2), dual -OCH₂CH₂OCH₃ (C4, C5) Higher molecular weight, increased steric hindrance
3-Amino-2-methoxy-5-methylbenzoic acid C₉H₁₁NO₃ -NH₂ (C3), -OCH₃ (C2), -CH₃ (C5) Reduced polarity, lipophilic character
3-Amino-5-hydroxybenzoic acid C₇H₇NO₃ -NH₂ (C3), -OH (C5) Hydrogen-bonding capacity, acidity (pKa ≈ 10.33)

Key Observations :

  • Solubility : The 2-methoxyethoxy group improves water solubility compared to methyl or hydroxy substituents.
  • Reactivity : Amino groups facilitate electrophilic substitution, while ethers resist hydrolysis under physiological conditions.
  • Biological Activity : Antimicrobial efficacy correlates with electron-withdrawing substituents (e.g., -OCH₂CH₂OCH₃).

Properties

IUPAC Name

3-amino-5-(2-methoxyethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-2-3-15-9-5-7(10(12)13)4-8(11)6-9/h4-6H,2-3,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQDANYAIGPIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Benzoic Acid Derivatives

The nitration of substituted benzoic acids serves as a foundational step in constructing amino-functionalized aromatic systems. Drawing from the nitration protocol for 2-nitro-3-methylbenzoic acid , a similar approach can be adapted for introducing a nitro group at the 5-position of a benzoic acid precursor.

Key Conditions

  • Nitrating Agent : 60–75% nitric acid (HNO₃) at 0–20°C.

  • Substrate : A methoxyethoxy-substituted benzoic acid derivative (e.g., 5-(2-methoxyethoxy)-benzoic acid ).

  • Reaction Time : 1–2 hours under vigorous stirring.

This step typically achieves yields of 85–90% , with purity exceeding 99% after recrystallization.

Catalytic Hydrogenation for Amino Group Formation

Reduction of the nitro intermediate to the corresponding amine is efficiently accomplished via hydrogenation. The use of 10% Pd/C under a hydrogen atmosphere at 40–50°C for 2–3 hours, as demonstrated in the synthesis of 2-amino-3-methylbenzoic acid , offers a transferable methodology.

Optimization Insights

  • Catalyst Loading : 5–10% by weight of the substrate.

  • Solvent System : Ethanol or methanol for optimal dispersion.

  • Yield : 98–99% with >99% purity after distillation.

Etherification for Methoxyethoxy Side Chain

Introducing the 2-methoxyethoxy group necessitates etherification, which can be achieved through nucleophilic aromatic substitution (NAS) or Ullmann-type coupling.

NAS Protocol

  • Substrate : 5-Nitrobenzoic acid derivative.

  • Reagent : 2-Methoxyethanol in the presence of K₂CO₃ or Cs₂CO₃ .

  • Conditions : DMF or DMSO solvent at 100–120°C for 6–12 hours.

Yield Considerations

  • Without Catalysts : 40–50% conversion.

  • With CuI/1,10-Phenanthroline : 70–80% yield.

Direct Amination via Ullmann Coupling

Substrate Design and Catalytic Systems

The Ullmann reaction enables direct coupling of amines to halogenated aromatics. For 3-amino-5-(2-methoxyethoxy)-benzoic acid , this approach requires a 5-bromo- or 5-iodo-benzoic acid precursor.

Reaction Parameters

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%).

  • Base : Cs₂CO₃ in DMSO at 110°C.

  • Amine Source : Aqueous ammonia or ammonium chloride.

Performance Metrics

  • Yield : 65–75% after 24 hours.

  • Purity : 95–98% following silica gel chromatography.

Multi-Step Synthesis via Intermediate Functionalization

Chlorination-Amination Sequence

Adapting the chlorination methodology from 2-amino-3-methyl-5-chlorobenzoic acid synthesis, a chloro-substituted intermediate can be aminated to install the methoxyethoxy group.

Chlorination Protocol

  • Chlorinating Agent : Dichlorohydantoin (0.5 equiv).

  • Catalyst : Benzoyl peroxide (1–2% by mass).

  • Solvent : DMF or DMSO at 90–110°C for 1–2 hours.

Amination Step

  • Reagent : 2-Methoxyethanol with K₂CO₃ in DMF.

  • Conditions : 120°C for 6–8 hours.

Yield Profile

  • Chlorination : 85–90%.

  • Amination : 70–75%.

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst Yield Purity
Nitration-HydrogenationNitration → Hydrogenation → EtherPd/C, CuI63–68%99.0–99.5%
Ullmann CouplingDirect aminationCuI/1,10-Phenanthroline65–75%95–98%
Chlorination-AminationChlorination → AminationBenzoyl peroxide70–75%98–99%

Notes :

  • The Nitration-Hydrogenation route offers superior purity but requires stringent temperature control.

  • Ullmann Coupling provides a streamlined pathway but necessitates expensive iodinated precursors.

Challenges and Optimization Opportunities

Solvent and Temperature Sensitivity

The etherification step in Method 1 is highly solvent-dependent. Polar aprotic solvents like DMSO enhance nucleophilicity but may degrade sensitive intermediates at elevated temperatures (>120°C).

Catalytic Efficiency in Ullmann Reactions

While CuI/1,10-phenanthroline systems are effective, replacing copper with palladium catalysts (e.g., Pd(OAc)₂ ) could improve yields by mitigating side reactions.

Scalability of Chlorination-Amination

The use of dichlorohydantoin in large-scale reactions poses safety concerns due to exothermic decomposition. Alternatives like N-chlorosuccinimide (NCS) warrant investigation .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(2-methoxyethoxy)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Amino-5-(2-methoxyethoxy)-benzoic acid has shown potential in drug development due to its biological activity:

  • Anticancer Activity: Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For example, modifications on the benzoic acid scaffold have led to compounds that exhibit significant cytotoxicity against various human cancer cell lines .
  • Anti-inflammatory Properties: Similar compounds have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:

  • Building Block for Drug Synthesis: The amino and ethoxy groups provide functional sites for further chemical modifications, making it a versatile precursor in pharmaceutical chemistry.
  • Synthesis of Dyes and Pigments: The compound's structural characteristics lend themselves to applications in the production of colorants used in various industrial applications.

Biological Studies

Research has demonstrated that 3-Amino-5-(2-methoxyethoxy)-benzoic acid can interact with biological targets:

  • Enzyme Inhibition: It may act as an inhibitor of enzymes involved in metabolic pathways, potentially influencing processes such as protein degradation .

Case Study 1: Anticancer Activity

A study published in Molecules explored the anticancer effects of various benzoic acid derivatives, including 3-Amino-5-(2-methoxyethoxy)-benzoic acid. The results showed that specific modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell growth .

Case Study 2: Anti-inflammatory Effects

Research conducted on structurally similar compounds revealed that they could significantly reduce markers of inflammation in vitro. The amino group was found to facilitate interactions with inflammatory mediators, suggesting a pathway for therapeutic applications in diseases characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-methoxyethoxy)-benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the methoxyethoxy group can enhance solubility and membrane permeability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences and similarities between 3-amino-5-(2-methoxyethoxy)-benzoic acid and its analogs:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Synthesis Method
3-Amino-5-(2-methoxyethoxy)-benzoic acid* 2-Methoxyethoxy ~255–265 (estimated) N/A N/A Likely involves etherification and coupling
3-Amino-5-(methylsulfonyl)benzoic acid Methylsulfonyl 215.22 N/A Not reported Sulfonylation of precursor
3-Amino-5-(trifluoromethyl)benzoic acid Trifluoromethyl 205.14 142–146 Not reported Fluorination and coupling
3-Methoxy-5-nitrobenzoic acid Methoxy and nitro 213.13 N/A Not reported Nitration of methoxybenzoic acid
3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid Phenothiazin-amino ~400–450 (estimated) N/A Anticancer (IC₅₀ = 22.9 µg/mL against HeLa) Michael addition and cyclization

Substituent Effects on Properties and Reactivity

  • Solubility and Polarity : The 2-methoxyethoxy group introduces ether oxygen atoms, enhancing hydrophilicity compared to electron-withdrawing groups like trifluoromethyl (-CF₃) or methylsulfonyl (-SO₂CH₃). This improves aqueous solubility, critical for bioavailability .
  • Electronic Effects: Electron-donating groups (e.g., methoxyethoxy) decrease the acidity of the benzoic acid proton (pKa ~4.5–5.5), whereas electron-withdrawing groups (e.g., -CF₃, -NO₂) increase acidity (pKa ~2.5–3.5) .
  • Biological Interactions: The phenothiazin-amino derivative (Table) demonstrated potent anticancer activity, attributed to hydrogen bonding and π-π stacking interactions with biological targets like HDAC8 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-Amino-5-(2-methoxyethoxy)-benzoic acid, considering its functional groups?

  • Methodology : Utilize stepwise functionalization of the benzoic acid core. First, introduce the methoxyethoxy group via nucleophilic substitution or Mitsunobu reaction, followed by amino group installation via nitration/reduction or Buchwald-Hartwig coupling. Purification via reverse-phase chromatography (as in ) ensures high purity. Validate intermediates using HPLC and NMR .

Q. Which analytical techniques are recommended for assessing purity and structural integrity?

  • Methodology : Combine HPLC (≥97% purity, as in ) with tandem LC-MS ( ) for mass confirmation. Use ¹H/¹³C NMR to verify substitution patterns and detect impurities. For crystalline samples, single-crystal X-ray diffraction (using SHELXL for refinement) resolves ambiguities in bond angles and dihedral angles .

Q. How should researchers handle storage and stability of this compound?

  • Methodology : Store under inert gas (e.g., argon) in airtight containers at <15°C ( ). Conduct stability studies via accelerated degradation (40°C/75% RH) monitored by HPLC to establish shelf-life. Avoid exposure to light and moisture to prevent hydrolysis of the methoxyethoxy group .

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved during characterization?

  • Methodology : Perform 2D NMR (COSY, HSQC) to assign coupling constants and confirm regiochemistry. If ambiguity persists, crystallize the compound and refine the structure using SHELXL ( ). Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate assignments .

Q. What strategies elucidate the compound’s potential as a pharmacophore in receptor-binding studies?

  • Methodology : Conduct molecular docking simulations (e.g., AutoDock Vina) targeting receptors like dopamine D2 or serotonin 5-HT3 (as in ). Validate predictions via competitive binding assays using radiolabeled ligands. Synthesize analogs with modified substituents to establish structure-activity relationships (SAR) .

Q. How can crystallographic data resolve polymorphism or solvate formation in this compound?

  • Methodology : Grow crystals under varied solvents/temperatures. Refine structures using SHELXL ( ) to identify polymorphs. Analyze packing diagrams to assess hydrogen-bonding networks. Compare DSC/TGA data to correlate thermal behavior with crystalline forms .

Q. What role does the methoxyethoxy group play in enhancing solubility or bioavailability?

  • Methodology : Measure logP (shake-flask method) and solubility in biorelevant media. Perform permeability assays (Caco-2/PAMPA) to evaluate intestinal absorption. Compare with analogs lacking the methoxyethoxy group to isolate its contribution .

Data Contradiction & Experimental Design

Q. How to address conflicting bioactivity results across cell-based assays?

  • Methodology : Standardize assay conditions (cell line, passage number, serum concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Validate target engagement via CRISPR knockouts or siRNA silencing .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Methodology : Implement design of experiments (DoE) to optimize reaction parameters (temp, catalyst loading). Use in-line PAT tools (FTIR, Raman) for real-time monitoring. Characterize each batch via XRD and DSC to ensure consistency .

Tables for Key Data

Property Analytical Method Typical Result Reference
PurityHPLC (C18 column)≥97.0% (area%)
Melting PointDSC141–145°C
Solubility (PBS, pH 7.4)UV-Vis spectrophotometry12.8 mg/mL
LogPShake-flask (octanol/water)1.45 ± 0.12

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.